AC-099 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H9Cl2F3N4 |

|---|---|

Poids moléculaire |

301.09 g/mol |

Nom IUPAC |

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |

Clé InChI |

OMYOUCJVJYJITH-CQCNNJTASA-N |

SMILES isomérique |

C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |

SMILES canonique |

C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: AC-099 Hydrochloride's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a synthetic, non-peptidic small molecule that acts as a selective agonist at Neuropeptide FF (NPFF) receptors. It exhibits full agonist activity at the Neuropeptide FF receptor 2 (NPFF2R) and partial agonist activity at the Neuropeptide FF receptor 1 (NPFF1R). This dual agonism, with a preference for NPFF2R, underlies its primary mechanism of action. Preclinical studies have demonstrated its efficacy in attenuating neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain states. This document provides a comprehensive overview of the molecular pharmacology, signaling pathways, and preclinical efficacy of this compound.

Introduction to Neuropeptide FF Receptors

The Neuropeptide FF system is a component of the RF-amide peptide family and plays a significant role in modulating various physiological processes, including pain, opioid function, feeding behavior, and anxiety.[1] The system comprises two G-protein coupled receptors (GPCRs), NPFF1R (also known as GPR147) and NPFF2R (also known as GPR74).[1] These receptors are activated by the endogenous neuropeptides NPFF and NPAF. The differential expression of these receptors in the central and peripheral nervous systems contributes to their distinct physiological roles. NPFF receptors are considered potential therapeutic targets for a range of conditions, including chronic pain, opioid dependence, and metabolic disorders.[1]

Molecular Pharmacology of this compound

This compound is a selective agonist for NPFF receptors, demonstrating a higher potency for NPFF2R. Its activity has been characterized through in vitro functional assays.

Quantitative Data

The agonist activity of this compound at human NPFF1 and NPFF2 receptors has been quantified by measuring its ability to stimulate [3H]inositol phosphate (B84403) accumulation in COS-1 cells expressing the respective receptors.

| Compound | Receptor | Agonist Activity | EC50 (nM) |

| This compound | hNPFF1R | Partial Agonist | 2370 |

| This compound | hNPFF2R | Full Agonist | 1189 |

Signaling Pathways

NPFF receptors are known to couple to various G-proteins to initiate downstream signaling cascades.

G-Protein Coupling

NPFF2R, the primary target of this compound, has been shown to couple to several G-protein subtypes, including Gαi2, Gαi3, Gαo, and Gαs in Chinese Hamster Ovary (CHO) cells. The activation of these different G-proteins can lead to a variety of cellular responses.

Downstream Signaling

The primary signaling mechanism for NPFF receptors, particularly when coupled to Gαi/o proteins, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the observed stimulation of inositol (B14025) phosphate accumulation by this compound suggests coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

Preclinical Efficacy in a Neuropathic Pain Model

The in vivo efficacy of this compound has been evaluated in a rat model of neuropathic pain induced by spinal nerve ligation.

In Vivo Data

| Animal Model | Dosage | Administration | Result |

| Male Sprague-Dawley rats (175-300g) with spinal nerve ligation (SNL) | 30 mg/kg | Intraperitoneal injection (single dose) | Completely attenuated SNL-induced hypersensitivity |

Experimental Protocols

In Vitro Functional Assay: [3H]Inositol Phosphate Accumulation

This assay was utilized to determine the EC50 values of this compound at human NPFF1 and NPFF2 receptors.

-

Cell Line: COS-1 cells transiently expressing either the human NPFF1 receptor or the human NPFF2 receptor.

-

Methodology:

-

Cells are seeded in 24-well plates and labeled overnight with myo-[3H]inositol (1 µCi/well) in inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.

-

Prior to the assay, cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

Cells are then incubated with various concentrations of this compound for 1 hour at 37°C.

-

The reaction is terminated by the addition of ice-cold 10 mM formic acid.

-

The total inositol phosphates are separated from free inositol using anion-exchange chromatography (Dowex AG1-X8 columns).

-

The radioactivity is quantified by liquid scintillation counting.

-

Data are analyzed using a non-linear regression to determine the EC50 values.

-

In Vivo Model: Spinal Nerve Ligation (SNL) in Rats

This surgical model is used to induce a state of peripheral neuropathy, leading to mechanical allodynia and thermal hyperalgesia, mimicking chronic pain in humans.

-

Animals: Male Sprague-Dawley rats (175-300g).

-

Surgical Procedure:

-

Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

A dorsal midline incision is made at the L4-S2 level.

-

The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion.

-

A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a series of calibrated von Frey filaments.

-

Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw and sham-operated animals indicates the presence of mechanical allodynia.

-

Conclusion

This compound is a selective NPFF2R full agonist and NPFF1R partial agonist with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action involves the activation of NPFF receptors, leading to the modulation of downstream signaling pathways, including the Gαq/PLC/IP3 pathway. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel analgesics. Further research is warranted to fully elucidate its pharmacokinetic profile, explore its efficacy in other pain models, and assess its safety and tolerability in clinical settings. To date, no clinical trials involving this compound have been registered.

References

The Agonist Activity of AC-099 Hydrochloride at the Neuropeptide FF2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the agonist activity of AC-099 hydrochloride at the Neuropeptide FF2 Receptor (NPFF2R). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Pharmacological Data

This compound has been characterized as a selective agonist for the NPFF2 receptor. Its activity has been quantified in functional assays, revealing its potency and efficacy at both NPFF receptor subtypes. The following table summarizes the key pharmacological parameters.

| Compound | Receptor | Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| This compound | Human NPFF2R | EC50 | 1189 | [3H]inositol phosphate (B84403) accumulation | COS-1 | [Findeisen M, et al., 2012] |

| This compound | Human NPFF1R | EC50 | 2370 | [3H]inositol phosphate accumulation | COS-1 | [Findeisen M, et al., 2012] |

Table 1: Pharmacological Profile of this compound at NPFF Receptors.

Based on these findings, this compound is identified as a full agonist at the NPFF2R and a partial agonist at the NPFF1R.

Experimental Protocols

The functional activity of this compound is primarily determined through an inositol (B14025) phosphate accumulation assay. This method assesses the activation of Gq-coupled GPCRs, such as NPFF2R, by measuring the accumulation of a downstream second messenger.

Inositol Phosphate Accumulation Assay (Representative Protocol)

This protocol is a representative method for determining the EC50 of an agonist at the NPFF2R expressed in a mammalian cell line, such as COS-1 or CHO cells.

Objective: To quantify the agonist-induced accumulation of inositol phosphates as a measure of NPFF2R activation.

Materials:

-

Cell Line: COS-1 or CHO cells stably or transiently expressing the human NPFF2 receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Labeling Medium: Inositol-free DMEM.

-

[3H]-myo-inositol

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer (or similar) containing 10 mM Lithium Chloride (LiCl). LiCl is an inhibitor of inositol monophosphatase and is crucial for the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

-

Test Compound: this compound, prepared in appropriate serial dilutions.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Anion Exchange Resin: Dowex AG1-X8 (formate form).

-

Elution Buffers:

-

Wash Buffer: 1 M myo-inositol.

-

Elution Buffer for total inositol phosphates: 1 M Ammonium Formate / 0.1 M Formic Acid.

-

-

Scintillation Cocktail

-

Microplate Scintillation Counter

Procedure:

-

Cell Culture and Plating:

-

Culture the NPFF2R-expressing cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells and plate them in 24-well or 48-well plates at an appropriate density. Allow the cells to adhere overnight.

-

-

Radiolabeling of Cells:

-

The following day, aspirate the culture medium and wash the cells once with inositol-free DMEM.

-

Add labeling medium containing [3H]-myo-inositol (typically 0.5-1 µCi/mL) to each well.

-

Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

After the labeling period, aspirate the labeling medium and wash the cells once with stimulation buffer (without LiCl).

-

Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C.

-

Add serial dilutions of this compound to the respective wells. Include a vehicle control (buffer only) and a positive control (a known NPFF2R agonist).

-

Incubate for a predetermined optimal time (typically 30-60 minutes) at 37°C.

-

-

Cell Lysis and Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer (e.g., 0.1 M formic acid) to each well.

-

Incubate on ice for 30-60 minutes to ensure complete cell lysis.

-

Collect the lysates from each well.

-

-

Purification of Inositol Phosphates by Anion Exchange Chromatography:

-

Prepare small columns with Dowex AG1-X8 resin.

-

Apply the cell lysates to the columns.

-

Wash the columns with wash buffer (1 M myo-inositol) to remove free [3H]-myo-inositol.

-

Elute the total [3H]-inositol phosphates with the elution buffer (1 M Ammonium Formate / 0.1 M Formic Acid).

-

-

Quantification:

-

Add the eluates to scintillation vials containing scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the CPM values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Signaling Pathways and Experimental Workflow

NPFF2R Signaling Pathways

The Neuropeptide FF2 Receptor is a G-protein coupled receptor (GPCR) that primarily couples to two main signaling pathways: the Gαi/o pathway and the Gαq pathway.

NPFF2R Signaling Pathways Diagram

This diagram illustrates that upon binding of an agonist like this compound, NPFF2R activates both Gαq and Gαi/o proteins. The Gαq pathway leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gαi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels and reduced Protein Kinase A (PKA) activity. The dissociated Gβγ subunits can also activate downstream effectors, such as the ERK signaling pathway.

Experimental Workflow for Inositol Phosphate Accumulation Assay

The following diagram outlines the key steps in the experimental workflow for determining the agonist activity of a compound using the inositol phosphate accumulation assay.

In-Depth Technical Guide: AC-099 Hydrochloride, a Neuropeptide FF Receptor 1 (NPFF1R) Partial Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AC-099 hydrochloride is a small molecule compound that has been identified as a partial agonist of the Neuropeptide FF Receptor 1 (NPFF1R) and a full agonist of the Neuropeptide FF Receptor 2 (NPFF2R). This dual activity makes it a significant tool for investigating the physiological roles of the NPFF system, particularly in the context of pain modulation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on its effects as an NPFF1R partial agonist. The document includes quantitative data on its in vitro activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The in vitro activity of this compound at both human NPFF1 and NPFF2 receptors has been characterized through functional assays. The following tables summarize the key quantitative data.

| Parameter | NPFF1R | NPFF2R | Reference |

| Agonist Activity | Partial Agonist | Full Agonist | [1] |

| EC50 | 2370 nM | 1189 nM | [1] |

Table 1: In Vitro Activity of this compound at NPFF Receptors.

NPFF1R Signaling Pathway

Neuropeptide FF Receptor 1 (NPFF1R), also known as GPR147, is a G protein-coupled receptor (GPCR).[2] Upon activation by an agonist, NPFF1R primarily couples to inhibitory G proteins of the Gαi/o family.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), influencing various cellular processes.

Caption: NPFF1R Gαi/o-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Functional Assay: cAMP Inhibition Assay

This protocol describes a method to determine the partial agonist activity of this compound at the NPFF1R by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Objective: To quantify the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity via NPFF1R activation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human NPFF1R (CHO-hNPFF1R).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

-

3-isobutyl-1-methylxanthine (IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture CHO-hNPFF1R cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 3000 cells/well) and incubate for the recommended period.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Stimulation:

-

Add a fixed concentration of forsklin (to stimulate cAMP production) to all wells, except for the negative control. The optimal forskolin concentration should be predetermined to elicit a submaximal cAMP response.

-

Immediately add the serially diluted this compound or vehicle control to the respective wells.

-

Include a known NPFF1R full agonist as a positive control.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition (Emax) values. The partial agonism is characterized by an Emax value lower than that of the full agonist.

-

Caption: Experimental workflow for the cAMP inhibition assay.

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

This protocol describes the induction of a neuropathic pain model in rats through spinal nerve ligation, which is used to evaluate the analgesic effects of compounds like this compound.

Objective: To create a model of peripheral nerve injury-induced hypersensitivity to assess the in vivo efficacy of this compound.

Animals: Male Sprague-Dawley rats (175-200 g).

Surgical Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Incision: Place the rat in a prone position. Make a midline incision on the back at the L4-S2 level.

-

Muscle Dissection: Carefully separate the paraspinal muscles to expose the L5 and L6 transverse processes.

-

Nerve Ligation: Identify the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture.[2]

-

Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery. Allow a recovery period of at least 2 days before behavioral testing.

Behavioral Assay: Assessment of Mechanical Allodynia

This protocol measures the withdrawal threshold to a non-noxious mechanical stimulus, a key indicator of neuropathic pain.

Objective: To quantify the degree of mechanical hypersensitivity in SNL rats and assess the effect of this compound treatment.

Apparatus: von Frey filaments of varying stiffness.

Procedure:

-

Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Stimulation: Apply the von Frey filaments to the plantar surface of the ipsilateral (ligated side) hind paw, starting with a filament of low stiffness and proceeding to filaments of increasing stiffness.

-

Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

-

Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control.

-

Post-treatment Testing: Assess the PWT at various time points after drug administration to determine the onset and duration of the analgesic effect.

Caption: Experimental workflow for the SNL model and behavioral testing.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the NPFF receptor system. Its partial agonist activity at NPFF1R, coupled with its full agonism at NPFF2R, allows for the dissection of the distinct roles of these two receptors in physiological and pathological processes, particularly in the modulation of pain. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of targeting the NPFF system.

References

An In-depth Technical Guide to the Discovery and Synthesis of AC-099 Hydrochloride

Introduction

AC-099 hydrochloride is a synthetic compound that has garnered significant interest within the scientific community. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. Due to the novelty of this compound, publicly available information is limited. This document is curated based on the current understanding and will be updated as more data becomes available.

Experimental Protocols

At present, specific, publicly validated experimental protocols for the synthesis of this compound are not available. The following generalized methodology is based on common synthetic routes for similar heterocyclic compounds and should be adapted and optimized by qualified researchers.

General Synthesis Pathway for Heterocyclic Amine Hydrochlorides

A plausible synthetic approach for a novel heterocyclic amine hydrochloride, such as a conceptual AC-099, could involve a multi-step synthesis culminating in salt formation. The following diagram illustrates a generalized workflow.

Step-by-Step Protocol (Conceptual)

-

Synthesis of the Core Heterocycle: The synthesis would likely commence with a commercially available starting material, which undergoes a series of reactions such as nucleophilic substitution, cross-coupling, or condensation reactions to build the core heterocyclic structure of the AC-099 free base.

-

Purification of the Free Base: The crude product from the final synthetic step would be subjected to purification techniques. Column chromatography using silica (B1680970) gel is a common method, with the solvent system optimized to achieve good separation.

-

Salt Formation: The purified AC-099 free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring.

-

Isolation and Drying: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by HPLC analysis.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table is a template that can be used to summarize key data points once they are determined through experimentation.

| Parameter | Value | Method of Determination |

| Physical Properties | ||

| Molecular Formula | TBD | HRMS |

| Molecular Weight | TBD | HRMS |

| Appearance | TBD | Visual Inspection |

| Melting Point (°C) | TBD | Melting Point Apparatus |

| Solubility | TBD | Solubility Assays |

| Analytical Data | ||

| Purity (%) | TBD | HPLC |

| ¹H NMR | TBD | NMR Spectroscopy |

| ¹³C NMR | TBD | NMR Spectroscopy |

| Biological Activity | ||

| IC₅₀ / EC₅₀ (Target X) | TBD | In vitro Assays |

| Cytotoxicity (CC₅₀) | TBD | Cell Viability Assays |

TBD: To Be Determined

Signaling Pathways and Logical Relationships

The mechanism of action of this compound is currently under investigation. Should it be identified as an inhibitor or activator of a specific signaling pathway, a diagram would be constructed to visualize its role. For instance, if this compound were found to be an inhibitor of a hypothetical "Signal Cascade A", the relationship could be depicted as follows.

This guide serves as a foundational document for researchers interested in this compound. As research progresses and more data becomes publicly available, this guide will be updated to reflect the latest findings. It is imperative that all experimental work is conducted with the appropriate safety precautions and in accordance with institutional and regulatory guidelines.

An In-depth Technical Guide to AC-099 Hydrochloride: A Selective Neuropeptide FF Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a synthetic, small-molecule compound that acts as a selective full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its functional activity and a summary of its known signaling pathways are included to support further research and development in the fields of neuroscience and pharmacology.

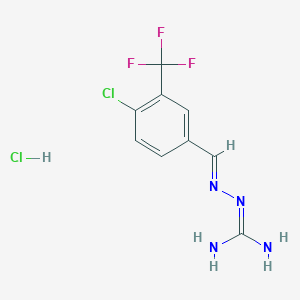

Chemical Structure and Properties

This compound is a guanidine (B92328) derivative with the systematic IUPAC name 2-(4-chloro-3-(trifluoromethyl)phenyl)hydrazine-1-carboximidamide hydrochloride. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-chloro-3-(trifluoromethyl)phenyl)hydrazine-1-carboximidamide hydrochloride | N/A |

| CAS Number | 849335-07-5 | [1][2] |

| Molecular Formula | C₉H₉Cl₂F₃N₄ | [1] |

| Molecular Weight | 301.10 g/mol | [1] |

| SMILES | Cl.FC(F)(F)C1=CC(C=NNC(=N)N)=CC=C1Cl | [3] |

| Purity | >98% (HPLC) | [3] |

| Solubility | DMSO: 100 mg/mL (332.12 mM; requires ultrasound) | [1] |

| In vivo formulation 1: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (≥ 2.5 mg/mL; 8.30 mM) | [1] | |

| In vivo formulation 2: 10% DMSO >> 90% (20% SBE-β-CD in saline) (≥ 2.5 mg/mL; 8.30 mM) | [1] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Biological Activity and Mechanism of Action

This compound is a selective agonist for the Neuropeptide FF (NPFF) receptors, with full agonistic activity at NPFF2R and partial agonistic activity at NPFF1R.[1][3] The NPFF system is recognized for its role in modulating pain, opioid sensitivity, and other physiological processes.[4]

Table 2: In Vitro Activity of this compound

| Target | Action | EC₅₀ (nM) | Reference |

| NPFF2R | Full Agonist | 1189 | [1][3][5] |

| NPFF1R | Partial Agonist | 2370 | [1][3][5] |

Signaling Pathway

NPFF receptors are G protein-coupled receptors (GPCRs). The primary signaling mechanism for both NPFF1R and NPFF2R involves coupling to inhibitory G proteins (Gαi/o).[6][7][8] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, NPFF2R has been shown to couple to stimulatory G proteins (Gαs), which would lead to an increase in cAMP.[6] NPFF receptors are also known to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][9]

Caption: NPFF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

cAMP Functional Assay

This assay determines the effect of this compound on the intracellular levels of cAMP, providing a measure of its agonistic activity at Gαi/o- and Gαs-coupled NPFF receptors.[10]

Caption: Workflow for a cAMP Functional Assay.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human NPFF1R or NPFF2R in appropriate media.

-

Cell Plating: Seed cells into 384-well white opaque microplates and incubate overnight.

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

For Gαi/o-coupled receptor assays, stimulate cells with forskolin to induce a detectable level of cAMP.

-

Add serial dilutions of this compound to the wells.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the signal against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway, upon activation of NPFF receptors by this compound.[14][15][16]

Caption: Workflow for an ERK1/2 Phosphorylation Assay.

Methodology:

-

Cell Culture and Plating: Culture and seed cells expressing NPFF1R or NPFF2R as described for the cAMP assay.

-

Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal levels of ERK phosphorylation.

-

Agonist Treatment:

-

Add serial dilutions of this compound to the wells.

-

Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

-

Detection of Phosphorylated ERK:

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Wash and incubate with species-specific secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or a fluorophore.

-

Add the appropriate substrate and measure the signal using a microplate reader.

-

-

Data Analysis:

-

Normalize the phospho-ERK signal to the total ERK signal for each well.

-

Plot the normalized signal against the logarithm of the this compound concentration to determine the EC₅₀ value.

-

Synthesis

For example, the synthesis of related phenylhydrazine (B124118) compounds has been described, often starting with the corresponding aniline (B41778) derivative, followed by diazotization and reduction.[17] The synthesis of other trifluoromethylated compounds has also been documented, providing potential starting points and reaction conditions.[18][19][20]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NPFF system. Its selectivity for NPFF2R over NPFF1R allows for the dissection of the distinct functions of these two receptors. The provided information on its chemical properties, biological activity, and detailed experimental protocols serves as a comprehensive resource for scientists in academic and industrial research settings who are exploring the therapeutic potential of modulating the NPFF pathway. Further studies are warranted to fully elucidate the therapeutic applications of this compound in areas such as pain management and the mitigation of opioid side effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 849335-07-5 | MOLNOVA [molnova.com]

- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.com [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 9. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

Pharmacological Profile of AC-099 Hydrochloride: A Technical Guide

AC-099 hydrochloride is a notable non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors, demonstrating a distinct profile with potential therapeutic applications in pain management. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.

In Vitro Pharmacology

This compound has been characterized as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. Its activity has been quantified through functional assays, revealing a preferential affinity for the NPFF2 receptor subtype.

Table 1: In Vitro Activity of this compound

| Target | Agonist Activity | EC50 (nM) |

| NPFF2R | Full Agonist | 1189[1] |

| NPFF1R | Partial Agonist | 2370[1] |

The determination of the half-maximal effective concentration (EC50) for this compound at human NPFF receptors was conducted using a cell-based functional assay.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NPFF1 or NPFF2 receptor.

-

Assay Principle: The assay measures the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Activation of the G-protein coupled NPFF receptors by an agonist leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.

-

Methodology:

-

CHO cells expressing the target receptor (hNPFF1R or hNPFF2R) are seeded into 96-well plates and cultured.

-

The cells are then stimulated with a fixed concentration of forskolin (B1673556) in the presence of varying concentrations of this compound.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

-

In Vivo Pharmacology

In vivo studies have demonstrated the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosage (mg/kg) | Result |

| Spinal Nerve Ligation (SNL)-induced hypersensitivity in rats | Intraperitoneal (i.p.) | 30[1] | Complete attenuation of hypersensitivity[1] |

This model is a widely used method to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Under anesthesia, the left L5 and L6 spinal nerves are exposed.

-

The nerves are then tightly ligated with silk suture.

-

The incision is closed, and the animals are allowed to recover.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.

-

A baseline measurement is taken before surgery. Post-surgery, the development of hypersensitivity is confirmed by a significant decrease in the paw withdrawal threshold.

-

This compound or vehicle is administered (in this case, a single intraperitoneal injection).

-

The paw withdrawal threshold is measured at various time points after drug administration to evaluate the attenuation of hypersensitivity.

-

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the activation of NPFF receptors, which are Gαi/o-coupled receptors. The experimental workflow for its pharmacological characterization follows a standard drug discovery cascade.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for pharmacological characterization.

References

In Vivo Effects of AC-099 Hydrochloride on Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a novel small molecule that has demonstrated significant potential in the modulation of nociceptive pathways. It acts as a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) and a partial agonist for the neuropeptide FF1 receptor (NPFF1R). Preclinical in vivo studies have shown that this compound can attenuate neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions. This technical guide provides a comprehensive overview of the available in vivo data, experimental methodologies, and the underlying signaling pathways related to the antinociceptive effects of this compound.

Introduction

Neuropeptide FF (NPFF) and its receptors (NPFF1R and NPFF2R) are key players in the central nervous system's modulation of pain and opioid signaling.[1] The NPFF system is implicated in a variety of physiological processes, including pain perception, opioid tolerance, and reward pathways.[2] this compound has emerged as a valuable pharmacological tool to investigate the specific roles of the NPFF2 receptor in these processes. Its selectivity as a full agonist at NPFF2R allows for the targeted exploration of this receptor's function in nociception.

In Vivo Efficacy in a Neuropathic Pain Model

The primary in vivo evidence for the antinociceptive effects of this compound comes from studies utilizing the spinal nerve ligation (SNL) model in rats, a well-established model of neuropathic pain.

Quantitative Data Summary

While the full quantitative data from the primary study by Gaubert et al. (2009) is not publicly available in detail, data sheets from chemical suppliers citing this work provide a qualitative summary of the compound's efficacy.

| Compound | Dose | Route of Administration | Animal Model | Nociceptive Parameter | Efficacy | Reference |

| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Rat (Spinal Nerve Ligation) | Mechanical Hypersensitivity | Completely attenuated | Gaubert et al., 2009 |

Experimental Protocols

The following is a generalized experimental protocol for the spinal nerve ligation model and subsequent behavioral testing, based on standard methodologies in the field. The specific parameters used in the Gaubert et al. (2009) study may have varied.

Spinal Nerve Ligation (SNL) Surgical Procedure

The SNL model induces neuropathic pain by ligating specific spinal nerves that contribute to the sciatic nerve.[3][4][5]

Animals: Male Sprague-Dawley rats are typically used.

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).

Surgical Steps:

-

The rat is placed in a prone position, and the back is shaved and sterilized.

-

A midline incision is made at the lumbar level to expose the paraspinal muscles.

-

The paraspinal muscles are separated to reveal the L5 and L6 spinal nerves.

-

The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia

Mechanical allodynia, a key feature of neuropathic pain where a non-painful stimulus is perceived as painful, is commonly assessed using von Frey filaments.[6]

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

Procedure:

-

Rats are placed in individual transparent chambers on a wire mesh floor and allowed to acclimate.

-

Von Frey filaments are applied perpendicularly to the plantar surface of the hind paw ipsilateral to the nerve ligation.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

-

Testing is conducted at baseline before surgery and at various time points post-surgery and after drug administration.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through the NPFF receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the modulation of adenylyl cyclase activity.

NPFF Receptor Signaling

The binding of this compound to the NPFF2 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase.[7] This reduces the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels. Decreased cAMP results in reduced activation of protein kinase A (PKA), which ultimately contributes to a decrease in neuronal excitability and produces an antinociceptive effect.

Experimental and Logical Workflow

The investigation of the in vivo effects of this compound on nociception follows a structured workflow from hypothesis to data analysis.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising compound for the treatment of neuropathic pain through its agonist activity at the NPFF2 receptor. The attenuation of mechanical hypersensitivity in the SNL rat model provides a solid foundation for further preclinical development.

Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic dose and window.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed efficacy.

-

Testing in other pain models: To assess the broader analgesic potential of this compound in inflammatory and other types of chronic pain.

-

Investigation of side effect profile: To evaluate potential adverse effects, including any impact on the opioid system.

-

Elucidation of downstream signaling targets: To gain a more detailed understanding of the molecular mechanisms underlying its antinociceptive effects.

Conclusion

This compound is a selective NPFF2 receptor agonist with demonstrated in vivo efficacy in a preclinical model of neuropathic pain. Its ability to attenuate nociceptive behaviors highlights the potential of targeting the NPFF system for the development of novel analgesics. Further detailed studies are warranted to fully characterize its therapeutic potential and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

AC-099 Hydrochloride: A Technical Guide to its Role in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a selective non-peptidic small molecule that acts as a full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R). Emerging preclinical evidence suggests its potential as a modulator of pain, particularly in neuropathic pain states. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways involved in its activity. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the NPFF system for pain management.

Introduction

The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and Neuropeptide AF (NPAF) and their cognate G protein-coupled receptors, NPFF1R and NPFF2R, has been identified as a significant modulator of opioid signaling and pain perception. The development of selective ligands for these receptors is a key strategy in elucidating their physiological roles and exploring their therapeutic potential. This compound has emerged as a valuable pharmacological tool in this endeavor.

Mechanism of Action

This compound is a selective agonist for NPFF receptors. It exhibits full agonism at the NPFF2 receptor and partial agonism at the NPFF1 receptor. These receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPFF receptor activation can modulate intracellular calcium levels and influence other downstream signaling cascades, such as the ERK signaling pathway.[1][2]

Quantitative Data

The following table summarizes the in vitro functional activity of this compound at human NPFF1 and NPFF2 receptors.

| Receptor | Assay Type | Parameter | Value (nM) |

| NPFF1R | Functional Assay | EC50 (Partial Agonist) | 2370[3] |

| NPFF2R | Functional Assay | EC50 (Full Agonist) | 1189[3] |

Experimental Protocols

In Vitro Functional Assays (General Protocols)

The determination of the half-maximal effective concentration (EC50) of this compound at NPFF receptors typically involves cell-based functional assays that measure the downstream consequences of receptor activation. Given that NPFF receptors are Gi/o-coupled, common readouts include the inhibition of cAMP production or the mobilization of intracellular calcium.

This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP, a second messenger whose synthesis is catalyzed by adenylyl cyclase.

Principle: Gi-coupled receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction can be measured using various commercially available kits, often employing competitive binding immunoassays or bioluminescent reporter systems.

Generalized Protocol:

-

Cell Culture: Cells stably or transiently expressing the human NPFF1 or NPFF2 receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

Data Analysis: The results are plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.

This assay measures changes in intracellular calcium concentration upon receptor activation. While NPFF receptors are primarily Gi/o-coupled, they can also influence calcium signaling, or can be engineered to couple to Gq proteins to enable a calcium readout.

Principle: Activation of Gq-coupled receptors, or promiscuous coupling of Gi/o-coupled receptors to Gq pathways in some cellular contexts, leads to the activation of phospholipase C, production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Generalized Protocol:

-

Cell Culture and Seeding: As described for the cAMP assay, cells expressing the target receptor are seeded in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion.

-

Compound Preparation: Serial dilutions of this compound are prepared.

-

Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is recorded before the automated addition of the compound dilutions.

-

Data Acquisition: Changes in fluorescence intensity are monitored in real-time following compound addition.

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a concentration-response curve and calculate the EC50 value.

In Vivo Pain Model: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used preclinical model of neuropathic pain that mimics key symptoms of this condition in humans, such as mechanical allodynia and thermal hyperalgesia.

Principle: Unilateral ligation of the L5 and/or L6 spinal nerves in rodents produces a long-lasting and robust state of hypersensitivity in the ipsilateral hind paw, providing a platform to evaluate the efficacy of potential analgesic compounds.

Detailed Protocol:

-

Animal Subjects: Male Sprague-Dawley rats (175-300 g) are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Surgical Procedure:

-

A dorsal midline incision is made at the level of the lumbar spine.

-

The paraspinal muscles are separated to expose the L5 and L6 transverse processes.

-

The L6 transverse process is carefully removed to visualize the L5 and L6 spinal nerves.

-

The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the development of neuropathic pain.

-

Behavioral Testing (Mechanical Allodynia):

-

Acclimation: Prior to testing, animals are habituated to the testing environment and apparatus.

-

Von Frey Test: Mechanical sensitivity is assessed using von Frey filaments of calibrated stiffness. The animal is placed on an elevated mesh floor, and filaments are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw and sham-operated animals indicates the presence of mechanical allodynia.

-

-

Drug Administration: this compound (30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[3]

-

Post-treatment Assessment: Behavioral testing is repeated at specific time points after drug administration to evaluate the compound's effect on pain hypersensitivity. A complete attenuation of SNL-induced hypersensitivity has been reported for this compound.[3]

Signaling Pathways and Visualizations

NPFF2R Signaling Pathway

Activation of the NPFF2 receptor by agonists such as this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling mechanism involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This can lead to the modulation of protein kinase A (PKA) activity and its downstream targets. Furthermore, NPFF2R activation has been linked to the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Caption: NPFF2R signaling cascade initiated by this compound.

Experimental Workflow: Spinal Nerve Ligation Model

The following diagram illustrates the key steps involved in the spinal nerve ligation (SNL) experimental model for evaluating the analgesic potential of this compound.

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Conclusion

This compound represents a significant tool for investigating the role of the NPFF system in pain modulation. Its selectivity for NPFF receptors, coupled with its demonstrated efficacy in a preclinical model of neuropathic pain, underscores the potential of targeting this system for the development of novel analgesics. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and potential side-effect profile of this and related compounds. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at advancing our understanding of this compound and the broader field of NPFF-mediated pain modulation.

References

Preclinical Profile of AC-099 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a novel small molecule that has demonstrated significant potential in preclinical studies as a modulator of the neuropeptide FF (NPFF) system. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pain management, and drug development.

Mechanism of Action

This compound acts as a selective agonist at neuropeptide FF receptors, which are G-protein coupled receptors involved in a variety of physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1] Specifically, this compound is a full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R).[2][3][4][5][6][7][8] The NPFF system is considered a key player in the modulation of pain and the regulation of the opioid system.[2]

Signaling Pathway

Neuropeptide FF receptors (NPFF1R and NPFF2R) are coupled to Gi/o proteins.[2] Activation of these receptors by an agonist like this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The downstream consequences of this signaling cascade are multifaceted and can influence neuronal excitability and neurotransmitter release.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in functional assays to determine its potency and efficacy at human NPFF receptors.

Quantitative In Vitro Data

| Parameter | hNPFF1R | hNPFF2R | Reference |

| EC50 (nM) | 2370 (Partial Agonist) | 1189 (Full Agonist) | [2][3][4][5][7][8] |

| Emax (%) | 40 ± 1.6 | ~100 | [1] |

Table 1: In Vitro Activity of this compound at Human NPFF Receptors

Experimental Protocol: In Vitro Functional Assay (IP Accumulation)

The functional activity of this compound was assessed by measuring its ability to stimulate inositol (B14025) phosphate (B84403) (IP) accumulation in cells expressing human NPFF1R or NPFF2R.[1]

-

Cell Culture: HEK293 cells stably expressing either hNPFF1R or hNPFF2R were cultured in appropriate media.

-

Assay Principle: Activation of Gi/o-coupled receptors can lead to the activation of phospholipase C and subsequent accumulation of inositol phosphates.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were incubated with varying concentrations of this compound.

-

The reaction was stopped, and the accumulated IP was measured using a commercially available kit.

-

-

Data Analysis: Concentration-response curves were generated, and EC50 values were calculated using non-linear regression.[1]

In Vivo Pharmacology

Preclinical in vivo studies have primarily focused on the analgesic effects of this compound in a rat model of neuropathic pain.

Quantitative In Vivo Data

| Animal Model | Species | Dose (mg/kg) | Route of Administration | Effect | Reference |

| Spinal Nerve Ligation (SNL) | Rat (Male Sprague-Dawley) | 30 | Intraperitoneal (i.p.), single dose | Completely attenuated SNL-induced hypersensitivity | [2][3][5][7] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used and validated model of neuropathic pain that mimics symptoms such as allodynia and hyperalgesia observed in humans.

-

Animals: Male Sprague-Dawley rats (175-300g) were used for the study.[2][5]

-

Surgical Procedure:

-

Animals were anesthetized.

-

The left L5 and L6 spinal nerves were tightly ligated distal to the dorsal root ganglion.

-

-

Behavioral Testing (Assessment of Mechanical Allodynia):

-

Mechanical sensitivity was assessed using von Frey filaments.

-

The paw withdrawal threshold was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

-

-

Drug Administration: this compound (30 mg/kg) was administered as a single intraperitoneal injection.[2][3][5][7]

-

Data Analysis: The effect of this compound on paw withdrawal threshold was compared to a vehicle control group.

Experimental Workflow

Pharmacokinetics and Toxicology

Currently, there is limited publicly available information regarding the pharmacokinetic and toxicological profile of this compound. Further studies are required to characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile. One study noted cytotoxic effects of AC-099 in a resazurin-based cell viability assay at concentrations above 10 µM.[1]

Conclusion

This compound is a selective NPFF2R full agonist and NPFF1R partial agonist with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action, centered on the modulation of the NPFF system, presents a promising avenue for the development of novel analgesics. The data summarized in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating its detailed pharmacokinetic and toxicological properties to support its potential progression into clinical development.

Disclaimer: this compound is currently for research use only and not for human use.[2][7] The information provided in this document is based on publicly available preclinical data and should not be interpreted as clinical advice.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on ART26.12 for Neuropathic Pain Research

Disclaimer

Initial searches for "AC-099 hydrochloride" did not yield specific information on a compound with this designation for neuropathic pain research. It is possible that this is an internal development name, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a representative, well-documented investigational compound for neuropathic pain: ART26.12 , a novel, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This guide provides a comprehensive overview of ART26.12, a first-in-class, selective inhibitor of Fatty Acid Binding Protein 5 (FABP5), as a promising non-opioid therapeutic candidate for neuropathic pain. ART26.12 modulates the endocannabinoid system to produce analgesic effects and has shown significant promise in multiple preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.[1][2][3] The compound has recently advanced into Phase 1 clinical trials, marking a critical step in its development.[2][4][5][6]

Mechanism of Action: FABP5 Inhibition

Fatty Acid Binding Proteins (FABPs) are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances to their metabolic and signaling destinations.[7] FABP5, in particular, is a key regulator of the endocannabinoid system. It binds to the endocannabinoid anandamide (B1667382) (AEA) and transports it to fatty acid amide hydrolase (FAAH) for degradation.[7][8]

By selectively inhibiting FABP5, ART26.12 prevents the intracellular transport and subsequent breakdown of AEA.[7][9] This leads to an accumulation of intracellular AEA, which then enhances signaling through various receptors implicated in pain modulation, including:

-

Cannabinoid Receptor 1 (CB1): Activation of CB1 receptors is known to produce antinociceptive effects.[7][8]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα activation has analgesic and anti-inflammatory effects.[8]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): While peripheral activation of TRPV1 can be pro-nociceptive, its modulation by endocannabinoids in the central nervous system can contribute to analgesia.[8][10]

This multi-target engagement resulting from the elevation of endogenous cannabinoids is believed to be the primary mechanism behind the analgesic efficacy of ART26.12 in neuropathic pain states.

Signaling Pathway of ART26.12 Action

Caption: Mechanism of action of ART26.12.

Preclinical Efficacy in Neuropathic Pain Models

ART26.12 has demonstrated significant efficacy in reversing and preventing pain-like behaviors in multiple rodent models of neuropathic pain.

Quantitative Data Summary

| Neuropathy Model | Species | Sex | Dosing Regimen (ART26.12) | Key Findings | Reference |

| Paclitaxel-Induced Peripheral Neuropathy (PIPN) | Rat | Male & Female | 25 or 50 mg/kg BID, PO (Prophylactic) | Prevented mechanical and cold allodynia. | [1][11] |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | Male | 25 or 100 mg/kg BID, PO (Treatment) | Significantly reversed established mechanical allodynia. | [1][12] |

| Oxaliplatin-Induced Peripheral Neuropathy (OIPN) | Rat | N/A | Chronic, oral | Effective at preventing and treating pain sensitivity. | [3] |

| Breast Cancer-Induced Bone Pain | Rat | Female | 25 or 100 mg/kg BID, PO (Treatment) | Reversed mechanical allodynia. | [1][13] |

Key Preclinical Findings

-

Dose-Dependent Efficacy: ART26.12 has shown dose-dependent reversal of mechanical allodynia in models of diabetic neuropathy.[12]

-

Prophylactic and Therapeutic Effects: The compound is effective both in preventing the development of neuropathy when administered before the nerve-damaging agent and in treating established pain.[1][3]

-

Broad Efficacy: ART26.12 has demonstrated efficacy across neuropathic pain models with different etiologies, including chemotherapy-induced and diabetes-induced neuropathy.[1]

-

Favorable Safety Profile: Preclinical toxicology studies have shown a desirable safety profile, with a No-Observable-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day in rodents and dogs.[12][13]

Experimental Protocols

The following are representative protocols for key preclinical experiments used to evaluate the efficacy of ART26.12.

Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model in Rats

This model is used to simulate chemotherapy-induced neuropathic pain.

-

Animals: Adult male and female Sprague Dawley rats are used.[11]

-

Induction of Neuropathy: Paclitaxel (B517696) (2 mg/kg) is administered via intraperitoneal (IP) injection on four alternate days (e.g., Day 0, 2, 4, and 6).[11]

-

Drug Administration: ART26.12 (25 or 50 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a prophylactic effect, starting before paclitaxel administration and continuing throughout the study period.[11]

-

Behavioral Testing:

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the hind paw. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[1][11]

-

Cold Allodynia: The latency to paw withdrawal is measured on a cold plate maintained at a constant temperature (e.g., 4°C). A shorter withdrawal latency indicates cold allodynia.[1]

-

-

Data Analysis: Paw withdrawal thresholds and latencies are compared between the ART26.12-treated groups and the vehicle-treated control group.

Streptozotocin-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful neuropathy associated with diabetes.

-

Animals: Adult male Wistar rats are used.[12]

-

Induction of Diabetes and Neuropathy: A single intraperitoneal (IP) injection of streptozotocin (B1681764) (STZ; 55 mg/kg) is administered to induce hyperglycemia and subsequent neuropathy.[12]

-

Confirmation of Neuropathy: The development of mechanical allodynia is confirmed using von Frey filaments approximately 9-11 days post-STZ injection.[12]

-

Drug Administration: Once neuropathy is established, ART26.12 (25 or 100 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a defined treatment period (e.g., 7 days).[12]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at multiple time points during the treatment period.[12]

-

Data Analysis: Changes in paw withdrawal thresholds from baseline are compared between the ART26.12-treated groups and the vehicle-treated control group.

Experimental Workflow for Preclinical Neuropathic Pain Study

Caption: A generalized experimental workflow.

Clinical Development and Future Directions

ART26.12 is the first selective FABP5 inhibitor to enter human clinical trials.[2][4][5] A Phase 1 single ascending dose study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of ART26.12 in healthy volunteers.[6][14] The successful completion of this trial will pave the way for subsequent studies in patients with neuropathic pain, with a primary focus on chemotherapy-induced peripheral neuropathy.[2][6]

The unique, non-opioid mechanism of action of ART26.12, combined with its promising preclinical efficacy and safety profile, positions it as a potentially transformative therapy for the millions of patients suffering from neuropathic pain. Further research will likely explore its efficacy in other chronic pain conditions and its potential for combination therapy with existing analgesics.

References

- 1. ART26.12, a novel fatty acid-binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artelo Biosciences Advances Phase 1 Study of ART26.12, First Selective FABP5 Inhibitor Administered to Human Subjects | Nasdaq [nasdaq.com]

- 3. Artelo Biosciences Presents Positive Pre-Clinical Results for Novel FABP5 Inhibitor [drug-dev.com]

- 4. Drug Designed to Treat Neuropathy Advances in Clinical Trials | Stony Brook University Innovation [stonybrook.edu]

- 5. news.stonybrook.edu [news.stonybrook.edu]

- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 7. Antinociceptive FABP5 Inhibitors | Ojima Research Group [stonybrook.edu]

- 8. Fatty acid binding protein deletion suppresses inflammatory pain through endocannabinoid/N-acylethanolamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ART26.12 - Wikipedia [en.wikipedia.org]

- 10. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. artelobio.com [artelobio.com]

- 12. artelobio.com [artelobio.com]

- 13. researchgate.net [researchgate.net]

- 14. artelobio.com [artelobio.com]

Cellular Targets of AC-099 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its interaction with these targets, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts related to the NPFF system.

Primary Cellular Targets

The primary cellular targets of this compound are the two subtypes of the Neuropeptide FF receptor: NPFF1 Receptor (NPFF1R) and NPFF2 Receptor (NPFF2R).[1] Both are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid system modulation.[2]

Quantitative Data

This compound exhibits distinct functional activities at the two NPFF receptor subtypes. It acts as a full agonist at the NPFF2R and a partial agonist at the NPFF1R. The potency of this compound at these receptors has been determined through functional assays measuring the inhibition of cyclic AMP (cAMP) production.

| Compound | Target | Agonist Activity | EC50 (nM) | Reference |

| This compound | Human NPFF2R | Full Agonist | 1189 | [1] |

| This compound | Human NPFF1R | Partial Agonist | 2370 | [1] |

Signaling Pathways

The NPFF receptors primarily signal through the inhibitory Gαi/o subunit of heterotrimeric G proteins. Upon agonist binding, such as this compound, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This canonical pathway is central to the cellular response to NPFF receptor activation.

In addition to the primary Gαi/o pathway, activation of the NPFF2 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This alternative pathway can lead to downstream effects on gene expression and cellular processes such as neurite outgrowth.

Below are diagrams illustrating the primary signaling pathway of NPFF receptors and a general workflow for the characterization of a ligand like this compound.

Caption: NPFF Receptor Signaling Pathway for this compound.

Caption: General Experimental Workflow for Characterization.

Experimental Protocols

The characterization of this compound's activity at NPFF receptors involves radioligand binding assays to determine binding affinity and functional assays to assess agonist potency and efficacy.

Radioligand Competition Binding Assay (General Protocol)

While the specific details for the radioligand binding assays used to characterize this compound are not fully available in the cited literature, a general protocol for NPFF receptors is as follows. This type of assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing either human NPFF1R or NPFF2R are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Y8Fa or [¹²⁵I]EYF) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NPFF agonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional cAMP Assay

The functional activity of this compound was determined by measuring its effect on intracellular cAMP levels in cells expressing NPFF receptors.[3]

-

Cell Culture:

-